![molecular formula C15H16N2O2S B4702201 N-[3-(acetylamino)phenyl]-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B4702201.png)
N-[3-(acetylamino)phenyl]-4,5-dimethyl-3-thiophenecarboxamide
Overview
Description
N-[3-(acetylamino)phenyl]-4,5-dimethyl-3-thiophenecarboxamide, also known as ADP-ribosylation factor 1 (ARF1) inhibitor, is a small molecule that has gained significant attention in the field of scientific research. This compound is a potent inhibitor of ARF1, a protein that plays a critical role in intracellular trafficking and vesicular transport.
Mechanism of Action
The mechanism of action of N-[3-(acetylamino)phenyl]-4,5-dimethyl-3-thiophenecarboxamide involves the inhibition of ARF1 activity. ARF1 is a small GTPase that plays a critical role in the regulation of intracellular trafficking and vesicular transport. ARF1 is activated by guanine nucleotide exchange factors (GEFs) and inactivated by GTPase-activating proteins (GAPs). N-[3-(acetylamino)phenyl]-4,5-dimethyl-3-thiophenecarboxamide binds to ARF1 and prevents the binding of GTP, which leads to the inhibition of ARF1 activity.
Biochemical and Physiological Effects
N-[3-(acetylamino)phenyl]-4,5-dimethyl-3-thiophenecarboxamide has been shown to have various biochemical and physiological effects. This compound has been shown to disrupt intracellular trafficking and vesicular transport, which leads to the accumulation of cargo proteins in the Golgi apparatus. In addition, N-[3-(acetylamino)phenyl]-4,5-dimethyl-3-thiophenecarboxamide has been shown to inhibit cytokinesis, which leads to the accumulation of multinucleated cells.
Advantages and Limitations for Lab Experiments
N-[3-(acetylamino)phenyl]-4,5-dimethyl-3-thiophenecarboxamide has several advantages for lab experiments. This compound is a potent inhibitor of ARF1 activity and has been shown to disrupt intracellular trafficking and vesicular transport. In addition, N-[3-(acetylamino)phenyl]-4,5-dimethyl-3-thiophenecarboxamide has been shown to be effective in inhibiting cytokinesis. However, there are some limitations to the use of this compound in lab experiments. N-[3-(acetylamino)phenyl]-4,5-dimethyl-3-thiophenecarboxamide is a small molecule inhibitor and may have off-target effects. In addition, the effects of N-[3-(acetylamino)phenyl]-4,5-dimethyl-3-thiophenecarboxamide may be cell type-specific.
Future Directions
There are several future directions for the use of N-[3-(acetylamino)phenyl]-4,5-dimethyl-3-thiophenecarboxamide in scientific research. One direction is the study of the effects of this compound on intracellular trafficking and vesicular transport in different cell types. Another direction is the study of the effects of N-[3-(acetylamino)phenyl]-4,5-dimethyl-3-thiophenecarboxamide on cytokinesis in different cell types. In addition, the development of more potent and specific inhibitors of ARF1 activity may lead to new insights into the role of this protein in intracellular trafficking and vesicular transport.
Scientific Research Applications
N-[3-(acetylamino)phenyl]-4,5-dimethyl-3-thiophenecarboxamide has been widely used in scientific research, particularly in the field of cell biology. This compound has been shown to inhibit ARF1 activity, which leads to the disruption of intracellular trafficking and vesicular transport. As a result, N-[3-(acetylamino)phenyl]-4,5-dimethyl-3-thiophenecarboxamide has been used to study various cellular processes, including protein trafficking, membrane fusion, and cytokinesis.
properties
IUPAC Name |
N-(3-acetamidophenyl)-4,5-dimethylthiophene-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2S/c1-9-10(2)20-8-14(9)15(19)17-13-6-4-5-12(7-13)16-11(3)18/h4-8H,1-3H3,(H,16,18)(H,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPXROLRYCDGALA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1C(=O)NC2=CC=CC(=C2)NC(=O)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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